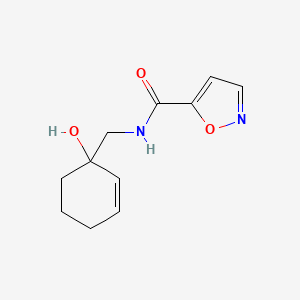

![molecular formula C22H25N3O4 B2540549 苄基(2-氧代-2-((1R,3s,5S)-3-(吡啶-2-氧代)-8-氮杂双环[3.2.1]辛-8-基)乙基)氨基甲酸酯 CAS No. 2108567-22-0](/img/structure/B2540549.png)

苄基(2-氧代-2-((1R,3s,5S)-3-(吡啶-2-氧代)-8-氮杂双环[3.2.1]辛-8-基)乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

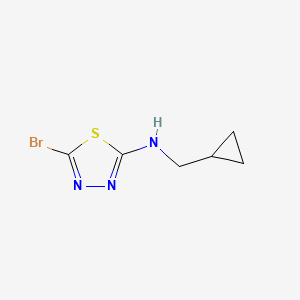

The compound benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate is a structurally complex molecule that appears to be related to a family of compounds with potential pharmacological activity. The core structure of this compound includes an 8-azabicyclo[3.2.1]octane moiety, which is a common feature in several compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures that include enantioselective methods to achieve the desired stereochemistry. For instance, an enantioselective synthesis of a similar compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a key step . This method could potentially be adapted for the synthesis of benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds containing the 8-azabicyclo[3.2.1]octane moiety has been studied using crystallography. For example, the crystal structures of N-benzoyl derivatives of related lactams have been determined to clarify the relationship between structure and reactivity . These studies provide insights into the orientation of substituents and the conformation of the bicyclic ring system, which are crucial for understanding the molecular structure of benzyl (2-oxo-2-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate.

Chemical Reactions Analysis

The reactivity of the azabicyclo[3.2.1]octane moiety can be exploited in various chemical transformations. For instance, bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate has been used as a mild and efficient oxidant for the cleavage of nitrogen double bonds and oxidation of alcohols . This suggests that the azabicyclo[3.2.1]octane moiety in the compound of interest may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the azabicyclo[3.2.1]octane core are influenced by their stereochemistry and substituents. The relative and absolute configurations of isomeric compounds have been determined, which affects their physical properties such as solubility and melting point . Additionally, the pharmacological properties of carbamates derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol have been studied, indicating that the compound may also exhibit interesting biological activities .

科学研究应用

分子内反应和手性结构的合成

该化合物参与由碳水化合物中的 N 自由基促进的分子内氢原子抽象反应,导致手性 7-氧杂-2-氮杂双环[2.2.1]庚烷和 8-氧杂-6-氮杂双环[3.2.1]辛烷环系的合成。这种方法对于碳水化合物骨架中特定碳的选择性氧化很有用,为受保护的 N,O-己酮糖的合成提供了一种策略 (Francisco, Herrera, & Suárez, 2003).

合成和抗菌活性

具有特定位置修饰的 2-氧代异头孢菌素的衍生物已被合成并测试其抗菌活性,展示了该化合物在开发抗菌剂中的相关性。这些衍生物对革兰氏阳性菌表现出有效的活性,包括耐甲氧西林的金黄色葡萄球菌 (MRSA) (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).

光反应和结构分析

该化合物参与与氯乙烯的光敏化反应,导致 [2+2] 环加成物的形成。这些反应对于理解该化合物在光照下的化学行为以及合成新型有机结构非常重要 (Shimo et al., 1987).

对烟碱乙酰胆碱受体的激动活性

对该化合物衍生物的研究导致了对 α7 神经元烟碱乙酰胆碱受体选择性激动剂的发现,对治疗与神经系统疾病相关认知障碍具有潜在意义。此类研究突出了该化合物在神经药理学中的用途 (Mazurov et al., 2012).

对映选择性合成

该化合物也是特定强效 CCR2 拮抗剂中间体的对映选择性合成中的关键,强调了其在抗炎剂开发中的作用。这项研究展示了该化合物在合成高度功能化的分子结构中的用途 (Campbell et al., 2009).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

benzyl N-[2-oxo-2-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c26-21(14-24-22(27)28-15-16-6-2-1-3-7-16)25-17-9-10-18(25)13-19(12-17)29-20-8-4-5-11-23-20/h1-8,11,17-19H,9-10,12-15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJDZQAQZROSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

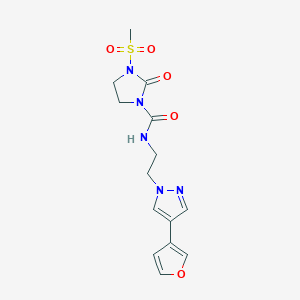

![N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2540473.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2540474.png)

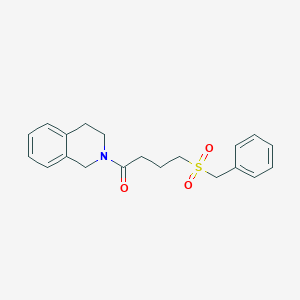

![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)

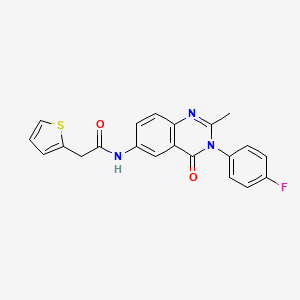

![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2540478.png)

![3-[(2-Chloroacetyl)-(3,4-dihydro-2H-chromen-4-yl)amino]propanamide](/img/structure/B2540480.png)

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)